

# VU0661013: A Selective Mcl-1 Inhibitor for Cancer Therapy

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## Compound of Interest

Compound Name: VU0661013

Cat. No.: B15581639

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## Abstract

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein of the B-cell lymphoma 2 (Bcl-2) family, frequently overexpressed in various malignancies and implicated in resistance to conventional cancer therapies. **VU0661013** has emerged as a potent and selective small-molecule inhibitor of Mcl-1, demonstrating significant promise in preclinical studies. This technical guide provides a comprehensive overview of **VU0661013**, detailing its mechanism of action, quantitative biochemical and cellular activities, and key experimental protocols for its evaluation.

## Core Compound Properties and Mechanism of Action

**VU0661013** was identified through fragment-based screening and structure-based design to selectively target the BH3-binding groove of Mcl-1.[1] Its primary mechanism of action involves competitively inhibiting the interaction between Mcl-1 and pro-apoptotic proteins, such as Bim. [2] By binding to Mcl-1 with high affinity, **VU0661013** displaces these pro-apoptotic partners, liberating them to activate the mitochondrial apoptosis pathway. This leads to the activation of Bak and Bax, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.[2]

## Quantitative Data

The following tables summarize the key quantitative data for **VU0661013** from various in vitro assays.

Table 1: Binding Affinity of **VU0661013** for Bcl-2 Family Proteins

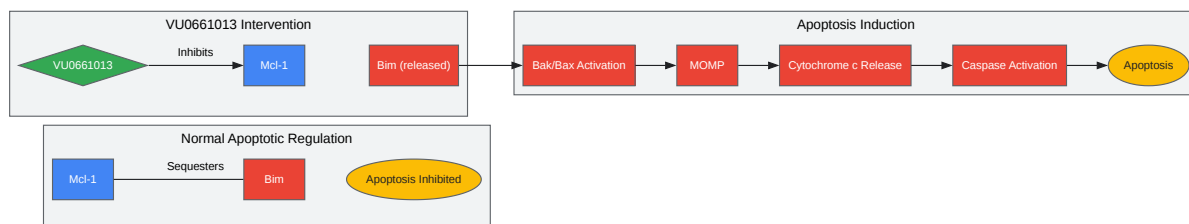
| Target Protein | Binding Assay             | K <sub>i</sub> (pM) | Selectivity (over Mcl-1) |
|----------------|---------------------------|---------------------|--------------------------|
| Mcl-1          | TR-FRET                   | 97 ± 30             | -                        |
| Bcl-2          | Fluorescence Polarization | 730,000             | ~7,500-fold              |
| Bcl-xL         | Fluorescence Polarization | >40,000,000         | >412,000-fold            |

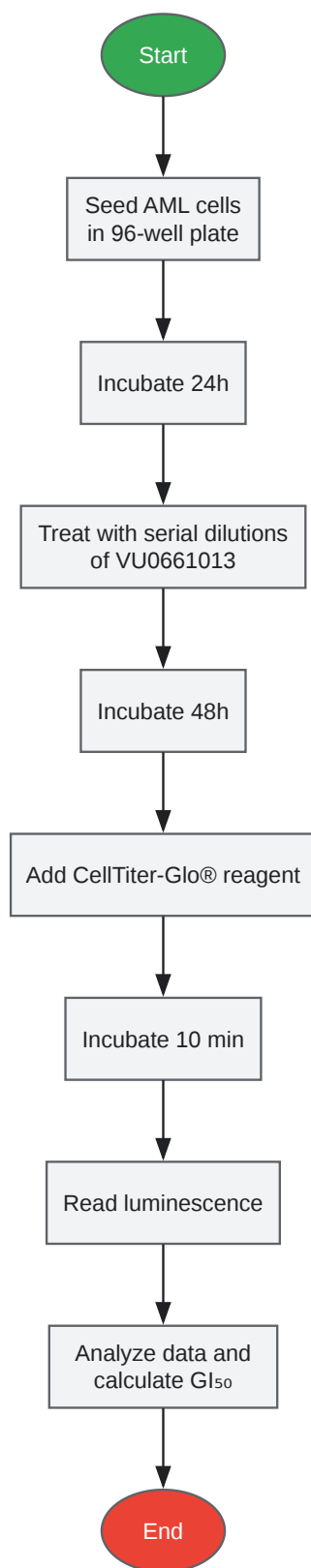
Table 2: In Vitro Cellular Activity of **VU0661013** in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | GI <sub>50</sub> (nM) after 48h |
|-----------|---------------------------------|
| MOLM-13   | 46                              |
| MV4-11    | 98                              |
| OCI-AML3  | 150                             |
| HL-60     | 250                             |
| KG-1      | >10,000                         |
| K562      | >10,000                         |

## Signaling Pathways and Experimental Workflows

### VU0661013 Mechanism of Action





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## References

- 1. bpsbioscience.com [bpsbioscience.com]
- 2. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [VU0661013: A Selective Mcl-1 Inhibitor for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581639#vu0661013-as-a-selective-mcl-1-inhibitor]

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